Boc-L-Valine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

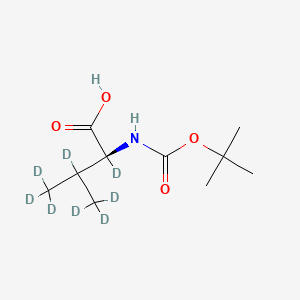

Boc-L-Valine-d8 is a deuterated derivative of a butanoic acid compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Valine-d8 typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methyl iodide (CD3I) can be used to introduce deuterium atoms into the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Valine-d8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

Boc-L-Valine-d8 has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic signature.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

Industry: Utilized in the development of deuterated materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Boc-L-Valine-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: A compound used in the synthesis of other organic compounds.

tert-Butyl carbamate: A compound used in organic synthesis.

Uniqueness

Boc-L-Valine-d8 is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.

Biological Activity

Boc-L-Valine-d8, a stable isotope-labeled derivative of the amino acid valine, has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article explores its biological activity, synthesis, and potential implications in various fields.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 35045-72-8 |

| Molecular Formula | C5H3D8NO2 |

| Molecular Weight | 125.20 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 295-300 °C (subl.) |

| Boiling Point | 213.6 ± 23.0 °C at 760 mmHg |

This compound is primarily used as a stable-isotope label reagent in the synthesis of isotope-labeled peptides, facilitating quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

This compound, like its non-labeled counterpart, plays a crucial role in protein synthesis and metabolism. It is involved in various physiological processes, including:

- Protein Synthesis : As an essential amino acid, valine contributes to muscle metabolism and tissue repair.

- Energy Production : Valine can be catabolized to provide energy during periods of fasting or intense exercise.

- Neurotransmitter Regulation : Valine influences the synthesis of neurotransmitters, potentially affecting mood and cognitive function.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Ergogenic Effects : Research indicates that valine derivatives can enhance athletic performance by promoting muscle recovery and reducing fatigue during prolonged exercise .

- Cancer Research : Some studies suggest that amino acids like valine may have tumor-promoting activity in specific cancer types, such as bladder carcinoma . However, the implications of this compound specifically in cancer biology require further investigation.

Case Studies

- A study published in Critical Reviews in Food Science and Nutrition examined the impact of amino acid derivatives on physical performance and mental acuity. It found that valine supplementation could improve exercise outcomes and cognitive function under stress .

- Another investigation focused on the metabolic pathways involving valine and its derivatives, demonstrating their role in enhancing protein synthesis during muscle recovery post-exercise.

Applications in Research

This compound is primarily utilized in:

- Quantitative Proteomics : Its stable isotope labeling allows for precise quantification of proteins in complex biological samples via mass spectrometry.

- Metabolic Studies : Researchers use this compound to trace metabolic pathways involving valine and assess its role in various physiological conditions.

Properties

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-SSOOLOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.